molecular formula C21H16N2O5 B3542017 3-nitrobenzyl 3-(benzoylamino)benzoate

3-nitrobenzyl 3-(benzoylamino)benzoate

Cat. No.: B3542017
M. Wt: 376.4 g/mol
InChI Key: MVOHNUGTNPIJCO-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 3-(benzoylamino)benzoate is an ester derivative of benzoic acid, characterized by a benzoylamino substituent at the 3-position of the benzene ring and a 3-nitrobenzyl ester group. This compound is structurally related to other benzoylamino benzoates, but its unique nitro substitution distinguishes its physicochemical and biological properties.

Properties

IUPAC Name

(3-nitrophenyl)methyl 3-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-20(16-7-2-1-3-8-16)22-18-10-5-9-17(13-18)21(25)28-14-15-6-4-11-19(12-15)23(26)27/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOHNUGTNPIJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds :

Isopropyl 3-(benzoylamino)benzoate (): Differs in the ester group (isopropyl vs. 3-nitrobenzyl). The isopropyl group is less polar than the nitrobenzyl moiety, likely increasing lipophilicity and reducing solubility in polar solvents. Molecular weight: 283.327 g/mol (vs. ~342 g/mol for the nitrobenzyl analogue, estimated).

Ethyl 4-(benzoylamino)benzoate (): Substitution at the 4-position (vs. 3-position) alters steric and electronic interactions. Synthesized via hydrolysis of methyl esters, suggesting similar routes could apply to the nitrobenzyl derivative .

Methyl 3-((4-((2-aminophenyl)thio)-3-nitrobenzyl)amino)benzoate (): Shares the 3-nitrobenzyl group but includes a thioether linkage and an aminophenyl substituent. Melting point: 105–107°C (lower than nitrobenzyl benzoates with rigid substituents) .

Physical and Spectral Properties

Melting Points and Stability :

Compound Melting Point (°C) HPLC Purity (%) Key Substituents
This compound* N/A N/A 3-nitrobenzyl, benzoylamino
Isopropyl 3-(benzoylamino)benzoate Not reported Not reported Isopropyl ester
Ethyl 4-(benzoylamino)benzoate Not reported Not reported Ethyl ester, 4-position
Compound 39 () 105–107 99.32 3-nitrobenzyl, aminophenylthio
Compound 48 () 222–224 98.78 3,4-dichlorophenylthio

*Hypothetical data inferred from analogues.

  • The 3-nitrobenzyl group likely increases melting points compared to non-nitro derivatives due to enhanced dipole interactions. For example, compound 48 (with dichlorophenylthio and nitro groups) exhibits a high melting point (222–224°C) .

NMR Spectral Trends :

  • Methyl Esters : Methoxy protons resonate at ~3.8–3.9 ppm (e.g., δ 3.89 ppm in ) .
  • Nitrobenzyl Protons : Aromatic protons adjacent to nitro groups show deshielding (e.g., δ 8.29 ppm in ) .
  • Benzoylamino Group: N–H protons typically appear as broad singlets near δ 5.9–6.0 ppm (e.g., δ 5.95 ppm in ) .

Common Methods :

Ester Hydrolysis : Ethyl/methyl esters (e.g., ) are hydrolyzed to carboxylic acids using NaOH/dioxane, suggesting a viable route for synthesizing the nitrobenzyl derivative .

Nucleophilic Substitution : Fluorine in 4-fluoro-3-nitrobenzyl precursors () is displaced by thiols or amines, indicating adaptability for introducing diverse substituents .

Challenges :

  • The nitro group may necessitate controlled reaction conditions to avoid reduction or side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-nitrobenzyl 3-(benzoylamino)benzoate
Reactant of Route 2
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3-nitrobenzyl 3-(benzoylamino)benzoate

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